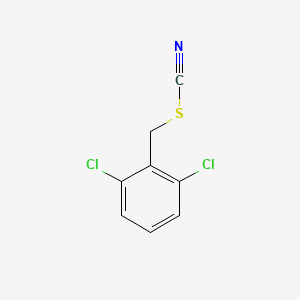

2,6-Dichlorobenzyl thiocyanate

Description

2,6-Dichlorobenzyl thiocyanate (CAS: 7534-64-7) is an organosulfur compound with the molecular formula C₈H₅Cl₂NS and a molecular weight of 218.11 g/mol. It is commercially available in quantities ranging from 10 g to 50 g, with pricing between $38.00 and $149.00 . Structurally, it features a benzyl group substituted with chlorine atoms at the 2- and 6-positions and a thiocyanate (-SCN) functional group. This compound is utilized in organic synthesis, particularly in the preparation of lipophilic derivatives and heterocyclic systems, owing to the reactive thiocyanate moiety and the electron-withdrawing effects of the chlorine substituents .

Properties

IUPAC Name |

(2,6-dichlorophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NS/c9-7-2-1-3-8(10)6(7)4-12-5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWINXSTXHFYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226299 | |

| Record name | 2,6-Dichlorobenzyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7534-64-7 | |

| Record name | (2,6-Dichlorophenyl)methyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7534-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007534647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7534-64-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichlorobenzyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZYL THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E4RV03XX5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichlorobenzyl thiocyanate typically involves the reaction of 2,6-dichlorobenzyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the production of 2,6-dichlorobenzyl thiocyanate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorobenzyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products:

Substitution Reactions: Products include various substituted benzyl thiocyanates.

Oxidation Reactions: Products include sulfonyl derivatives and other oxidized forms.

Scientific Research Applications

2,6-Dichlorobenzyl thiocyanate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzyl thiocyanate involves its interaction with cellular components, leading to the disruption of cellular processes. The thiocyanate group is known to interfere with enzyme activity and protein function, which can result in antimicrobial effects . The compound may also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The position of chlorine substituents on the benzyl ring significantly influences electronic and steric properties. For instance:

- 2,6-Dichlorobenzyl vs. 2,4-Dichlorobenzyl Derivatives: In collagenase inhibition studies, (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid exhibited a slightly lower IC₅₀ (1.31 mM) compared to its 2,4-dichloro analog (1.48 mM). Docking analyses revealed that the 2,6-substitution pattern shortened the hydrogen bond length with Gln215 (1.961 Å vs. 2.202 Å) and slightly altered π–π interactions with Tyr201 (4.249 Å vs. 4.127 Å), suggesting enhanced binding efficiency .

- Thiocyanate vs. Ester Derivatives : 2,6-Dichlorobenzyl bromide forms esters (e.g., di(2,6-dichlorobenzyl) folic acid) more rapidly than benzyl chloride due to higher electrophilicity, minimizing side reactions like pteridine alkylation. These esters exhibit greater lipophilicity, enhancing solubility in organic solvents .

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Price (USD) | Key Properties |

|---|---|---|---|---|---|

| 2,6-Dichlorobenzyl thiocyanate | 7534-64-7 | C₈H₅Cl₂NS | 218.11 | 38–149 | High lipophilicity; reactive -SCN group |

| 2,6-Dichlorobenzyl methyl ether | 33486-90-7 | C₈H₈Cl₂O | 191.06 | 55 | Lipophilic; stable ether linkage |

| 2,6-Dichlorobenzylamine | 6575-27-5 | C₇H₇Cl₂N | 176.05 | 64 | Amine functionality; moderate polarity |

| 2-Chlorobenzyl chloride | 611-19-8 | C₇H₆Cl₂ | 161.03 | N/A | High reactivity; prone to side reactions |

Biological Activity

2,6-Dichlorobenzyl thiocyanate (DCBT) is a compound of growing interest due to its biological activities, particularly in the context of its interactions with cellular components and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

- Chemical Formula : C₈H₅Cl₂NS

- Molecular Weight : 202.1 g/mol

- CAS Number : 7534-64-7

Interaction with Tubulin

2,6-Dichlorobenzyl thiocyanate is known to interact with tubulin, a key protein in the formation of microtubules. This interaction inhibits tubulin polymerization, leading to significant alterations in microtubule dynamics within cells. The disruption of microtubule formation can result in various cellular effects, including changes in cell shape and function.

- Inhibition of Mitosis : Similar compounds have been shown to inhibit mitosis in mammalian cells by disrupting microtubule assembly . It is hypothesized that DCBT may exhibit similar antimitotic properties.

Cellular Effects

The compound's ability to alter cell signaling pathways and gene expression has been documented. Notably, it induces a dramatic reorganization of microtubules, which affects cellular processes such as:

- Cell Shape Alteration : Cells exposed to DCBT exhibit significant morphological changes due to microtubule disruption.

- Cell Cycle Arrest : The inhibition of mitosis can lead to cell cycle arrest, particularly at the G2/M transition .

Antimicrobial Activity

Thiocyanate compounds are recognized for their antimicrobial properties. DCBT's thiocyanate group can interfere with enzyme activity and protein function, contributing to its potential as an antimicrobial agent.

Cytotoxicity Studies

Research has demonstrated that DCBT exhibits cytotoxic effects on various cancer cell lines. For instance:

- In vitro Studies : Cytotoxicity assays indicate that DCBT has significant inhibitory effects on the proliferation of cancer cells, suggesting its potential utility in cancer therapy .

- IC50 Values : The effective concentration (IC50) for DCBT varies among different cell lines, indicating differential sensitivity.

Study 1: Microtubule Disruption

A study investigating the effects of DCBT on microtubule dynamics found that it caused an extreme reorganization of microtubules in cultured cells. Most normal microtubules disappeared, while remaining structures became aggregated . This suggests a potent effect on cytoskeletal integrity.

Study 2: Anticancer Activity

In a specific case study involving human cancer cell lines (e.g., MDA-MB-231), DCBT demonstrated significant antitumor activity. The treatment led to reduced tumor weight in animal models, indicating its potential as an anticancer agent .

Comparison Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 2,6-dichlorobenzyl thiocyanate, and what analytical techniques are essential for verifying its purity and structure?

Methodological Answer: The compound is synthesized via nucleophilic substitution using 2,6-dichlorobenzyl chloride with potassium thiocyanate under reflux in polar solvents like DMF. Key analytical methods include:

- IR spectroscopy : Confirm thiocyanate (C≡N stretch ~2100–2150 cm⁻¹) and carbonyl groups (e.g., ν~CO~ at 1633 cm⁻¹) .

- NMR : ¹H NMR (δ 6.59–8.31 ppm for aromatic protons) and ¹³C NMR (δ 112–165 ppm for aromatic and functional carbons) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 539) and fragmentation patterns .

- Elemental analysis : Validate stoichiometry (e.g., C: 60.10%, N: 12.98%) .

Q. How do reaction conditions influence the regioselectivity of thiocyanate incorporation in 2,6-dichlorobenzyl derivatives during heterocyclic synthesis?

Methodological Answer: Regioselectivity is controlled by:

- Solvent polarity : DMF enhances thiocyanate nucleophilicity, favoring benzylic substitution .

- Catalysts : KOH promotes deprotonation, reducing side reactions .

- Temperature : 60–80°C optimizes kinetics without decomposition .

- Stoichiometry : A 1:1 molar ratio of benzyl chloride to thiocyanate minimizes di-substituted byproducts .

Q. What safety protocols are critical when handling 2,6-dichlorobenzyl thiocyanate in laboratory settings?

Methodological Answer:

- Use explosion-proof equipment and inert atmospheres (N₂/Ar) to prevent combustion .

- Quench waste with sodium thiosulfate to neutralize residual thiocyanate .

- Employ PPE (nitrile gloves, goggles) and fume hoods to avoid inhalation/contact .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding mechanisms of 2,6-dichlorobenzyl thiocyanate derivatives to collagenase, and what parameters define inhibitory potency?

Methodological Answer:

- Target residues : Prioritize Gln215 (hydrogen bonding) and Tyr201 (π–π stacking) in collagenase’s activator domain .

- Key metrics :

- Gibbs free energy (ΔG ≤ −6.4 kcal/mol indicates strong binding) .

- Hydrogen bond length (≤2.2 Å) and π–π interaction distance (≤4.2 Å) .

- Comparative analysis : 2,6-dichloro substitution improves binding entropy vs. 2,4-dichloro analogs (ΔG = −6.5 vs. −6.4 kcal/mol) .

Q. What strategies resolve discrepancies in reported yields for 2,6-dichlorobenzyl esterifications, particularly when using benzyl halides versus alternative alkylating agents?

Methodological Answer:

Q. How does continuous-flow photochemical bromination optimize the synthesis of 2,6-dichlorobenzyl bromide compared to batch methods?

Methodological Answer:

| Parameter | Batch Method | Continuous-Flow |

|---|---|---|

| Conversion | 85–90% | >99% |

| Byproducts | Di-brominated | <1% |

| Scalability | Limited | High |

- Key advantages :

- Speed : Full conversion in 15 seconds .

- Safety : In-line quenching eliminates Br₂ hazards .

- Sustainability : Solvent-free conditions reduce PMI by 40% .

Q. What spectroscopic and computational techniques are most effective in analyzing the electronic effects of 2,6-dichloro substitution on benzyl thiocyanate’s reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.